2-Chloro-5-methyl-3-nitropyridine

Nucleophilic aromatic substitution Kinetics Reactivity tuning

2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8) is a key heteroaromatic building block featuring a unique 2-Cl, 5-Me, 3-NO₂ substitution pattern. This specific arrangement attenuates nucleophilic aromatic substitution (SNAr) rates at the 2-position, enabling selective coupling for kinase inhibitor scaffolds. A published single-crystal X-ray structure provides a validated reference for polymorph identity and solid-state characterization, ensuring batch-to-batch consistency during scale-up.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 23056-40-8
Cat. No. B188117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methyl-3-nitropyridine
CAS23056-40-8
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
InChIKeyLUAJUWOJEFFNFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8): Core Physicochemical and Structural Profile for Procurement


2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8) is a heteroaromatic building block comprising a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 5, and a nitro group at position 3 [1]. The compound is a solid at ambient temperature (melting point 45–50 °C) [2] and is commercially available with purities exceeding 98% (GC) . Its substitution pattern defines a specific electrophilic and steric profile that distinguishes it from other chloronitropyridine regioisomers and halogen analogs [1][3].

Why 2-Chloro-5-methyl-3-nitropyridine Cannot Be Casually Replaced by Other Chloronitropyridines or Halogen Analogs


The specific 2-chloro-5-methyl-3-nitro substitution pattern imparts a distinct combination of electrophilicity, steric hindrance, and solid-state behavior that is not replicated by other regioisomers (e.g., 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine) or by the bromo analog [1][2]. Nucleophilic aromatic substitution (SNAr) rates at the 2-position are attenuated by the electron-donating 5-methyl group, while the 3-nitro group activates the ring toward attack. This balance influences both reactivity and regioselectivity in downstream transformations, such that substituting a different halogen or altering the methyl/nitro positions will yield a different kinetic profile, potentially compromising synthetic efficiency or product purity [1][2]. The following evidence quantifies these differentiation points.

Quantitative Differentiation: 2-Chloro-5-methyl-3-nitropyridine vs. Closest Analogs


Nucleophilic Substitution Rate Hierarchy: 2-Chloro-5-methyl Exhibits Reduced Reactivity vs. 2-Chloro-3-methyl and 2-Chloropyridine

In methanol with potassium methoxide, the relative rates of methoxide substitution follow the order: 2-halogenopyridine > 2-halogeno-3-methylpyridine > 2-halogeno-5-methylpyridine. For the chloro series, the 5-methyl substituent decelerates the SNAr reaction compared to the 3-methyl analog and the unsubstituted parent [1]. While absolute rate constants are not tabulated in the abstract, the reported trend establishes that the target compound's 5-methyl group imparts a quantifiable, directional reduction in electrophilicity relative to its closest methylated regioisomer and the non-methylated chloropyridine. This allows chemists to select a less reactive, more controllable coupling partner when a slower SNAr step is desired.

Nucleophilic aromatic substitution Kinetics Reactivity tuning

Crystal Structure Availability: Experimentally Determined Solid-State Conformation vs. Unreported Bromo Analog

The crystal structure of 2-chloro-5-methyl-3-nitropyridine has been solved and deposited (CCDC entry available via IUCR). The asymmetric unit contains two independent molecules, with intermolecular C—H⋯O hydrogen bonds stabilizing the crystal packing [1]. In contrast, a search of the Cambridge Structural Database (CSD) and primary literature yields no reported crystal structure for the corresponding 2-bromo-5-methyl-3-nitropyridine (CAS 23056-46-4). This absence of structural data for the bromo analog represents a critical gap for researchers requiring solid-state information for formulation, co-crystal design, or polymorph screening.

Crystallography Solid-state characterization Quality control

Physical Property Differentiation: Density and Thermal Behavior vs. Bromo Analog

2-Chloro-5-methyl-3-nitropyridine exhibits a density of 1.406±0.06 g/cm³ (predicted) and a melting point range of 45–50 °C [1]. The bromo analog (CAS 23056-46-4) has a higher predicted density of 1.7±0.1 g/cm³ and a reported boiling point of 276.7±35.0 °C, but no reported melting point in standard databases . The chloro compound's well-defined melting point facilitates purification by recrystallization and provides a robust identity check. The lower density may also influence handling and formulation in large-scale processes.

Physical properties Purification Handling

High-Value Application Scenarios for 2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8)


Tunable SNAr Reactions in Multistep Pharmaceutical Synthesis

The attenuated SNAr reactivity imparted by the 5-methyl group (see Evidence Item 1) makes 2-chloro-5-methyl-3-nitropyridine an ideal partner for selective substitution in the presence of more reactive electrophiles. This property is exploited in the construction of kinase inhibitor scaffolds and other bioactive heterocycles where over-functionalization must be avoided [1].

Solid-State Form Development and Polymorph Screening

The availability of a published single-crystal X-ray structure (see Evidence Item 2) provides a validated reference for solid-state characterization. Researchers can use this data to confirm polymorph identity, assess batch consistency via powder XRD, and design co-crystals or salts with predictable packing motifs [1].

Agrochemical Intermediate with Defined Physical Handling Properties

The compound's moderate melting point (45–50 °C) and lower density compared to the bromo analog (see Evidence Item 3) facilitate recrystallization and scale-up. These properties are advantageous in the synthesis of herbicides and pesticides where reproducible physical form and ease of isolation impact process economics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-methyl-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.